

# IUPAC nomenclature of 5,5dimethylhexanenitrile and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the IUPAC Nomenclature of **5,5-dimethylhexanenitrile** and its Isomers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nitriles, organic compounds containing the −C≡N functional group, are pivotal intermediates in organic synthesis. Their versatile reactivity allows for transformation into a variety of other functional groups, including amines, carboxylic acids, and ketones. Consequently, nitriles are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. An exacting understanding of their nomenclature is paramount for unambiguous scientific communication. This guide provides a detailed examination of the IUPAC nomenclature of **5,5-dimethylhexanenitrile** and its structural isomers, presents available physicochemical data, details relevant experimental protocols, and illustrates the isomeric relationships.

According to IUPAC rules, nitriles are typically named by adding the suffix "-nitrile" to the name of the parent alkane that includes the carbon of the cyano group. The chain is numbered starting with the nitrile carbon as position 1. Alternatively, the prefix "cyano-" can be used when the nitrile is treated as a substituent.[1][2]

## **Isomers of 5,5-dimethylhexanenitrile**







**5,5-dimethylhexanenitrile** has the molecular formula C8H15N. Its structural isomers encompass a range of compounds varying by carbon chain length, branching, and the position of the nitrile group. This section details the IUPAC nomenclature for a selection of these isomers.

## **Data Presentation**

The following table summarizes the IUPAC names and available quantitative data for **5,5-dimethylhexanenitrile** and several of its isomers. It is important to note that while data for some common isomers are available, specific experimental values for many branched isomers, including **5,5-dimethylhexanenitrile** itself, are not widely reported in publicly available literature.

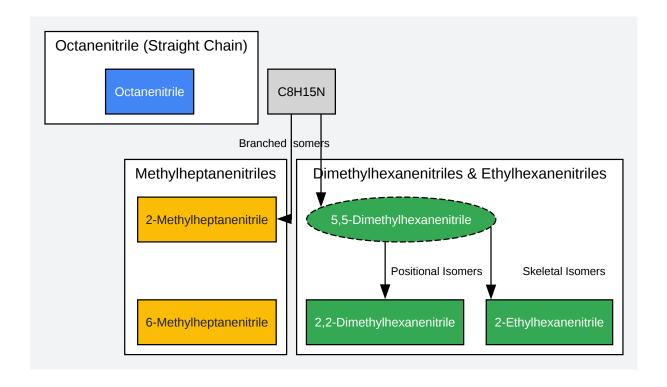


IUPAC Name	Molecular Formula	Molecular Weight ( g/mol )	Boiling Point (°C)	Density (g/cm³)	Refractive Index
5,5- dimethylhexa nenitrile	C8H15N	125.21	Not available	Not available	Not available
Octanenitrile	C8H15N	125.21	198-200[3][4]	0.814[4]	1.420[3][4]
2- Ethylhexanen itrile	C8H15N	125.21	193[5][6][7][8] [9]	0.811[5][6][7] [8][9]	1.419[5][7]
2,2- Dimethylhexa nenitrile	C8H15N	125.22[10]	Not available	Not available	Not available
2,4- Dimethylhexa nenitrile	C8H15N	125.21[11]	Not available	Not available	Not available
2,5- Dimethylhexa nenitrile	C8H15N	125.21[12]	Not available	Not available	Not available
4,5- Dimethylhexa nenitrile	C8H15N	125.21[13]	Not available	Not available	Not available

## **Isomeric Relationships**

The structural diversity of C8H15N nitriles can be visualized as a network of isomers. The diagram below illustrates the relationship between the parent compound, **5,5-dimethylhexanenitrile**, and other representative isomers, highlighting variations in chain length and substituent positions.





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Caption: Isomeric relationships of C8H15N nitriles.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of specific isomers are crucial for their practical application. While protocols for **5,5-dimethylhexanenitrile** are not readily available, methods for synthesizing related isomers like 2-ethylhexanenitrile are well-documented.

# Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexyl Bromide

This method, a variation of the Kolbe nitrile synthesis, involves the nucleophilic substitution of a halide with a cyanide ion.[14]

- Reaction: CH<sub>3</sub>(CH<sub>2</sub>)<sub>3</sub>CH(C<sub>2</sub>H<sub>5</sub>)CH<sub>2</sub>Br + NaCN → CH<sub>3</sub>(CH<sub>2</sub>)<sub>3</sub>CH(C<sub>2</sub>H<sub>5</sub>)CN + NaBr
- Materials:
  - 2-Ethylhexyl bromide (1-bromo-2-ethylhexane)



- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Protocol:

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
- Reagent Addition: Slowly add 2-ethylhexyl bromide to the stirred solution.
- Heating: Heat the reaction mixture under reflux. Monitor the reaction's progress using gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extraction: Extract the aqueous layer multiple times with diethyl ether.
- Washing: Combine the organic extracts and wash with brine to remove residual DMSO and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
- Purification: The crude 2-ethylhexanenitrile can be purified by vacuum distillation.[14]

# Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanamide (Dehydration)

This protocol describes the dehydration of a primary amide to form a nitrile.[6][7]



- Reaction: CH<sub>3</sub>(CH<sub>2</sub>)<sub>3</sub>CH(C<sub>2</sub>H<sub>5</sub>)CONH<sub>2</sub> → CH<sub>3</sub>(CH<sub>2</sub>)<sub>3</sub>CH(C<sub>2</sub>H<sub>5</sub>)CN + H<sub>2</sub>O
- Materials:
  - 2-Ethylhexanamide
  - Thionyl chloride (SOCl<sub>2</sub>)
  - Anhydrous benzene or toluene
- Protocol:
  - Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 2ethylhexanamide in anhydrous benzene.
  - Reaction: Slowly add thionyl chloride to the solution. The reaction may be exothermic and require initial cooling. Heat the mixture to 75–80°C and maintain this temperature for approximately 4.5 hours.[6]
  - Work-up: After cooling, carefully pour the reaction mixture over ice water to quench any remaining thionyl chloride.
  - Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it with a dilute sodium bicarbonate solution, followed by a brine wash.
  - Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure. The final product can be isolated by distillation.[7][9] A yield of 94% has been reported for this method.[7]

## Conclusion

This guide has provided a comprehensive overview of the IUPAC nomenclature for **5,5-dimethylhexanenitrile** and its structural isomers. While a systematic naming convention exists, a notable gap in the literature is the lack of readily available experimental data and synthesis protocols for many of the more complex branched isomers. The provided data and protocols for common isomers like octanenitrile and 2-ethylhexanenitrile serve as a valuable reference for researchers in the field. The continued exploration and documentation of the



properties and synthesis of a wider range of nitrile isomers will undoubtedly contribute to advancements in organic chemistry and drug development.

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- To cite this document: BenchChem. [IUPAC nomenclature of 5,5-dimethylhexanenitrile and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8716097#iupac-nomenclature-of-5-5-dimethylhexanenitrile-and-its-isomers]



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